molecular formula C8H12N2O2 B3220600 1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile CAS No. 119903-60-5

1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile

Cat. No.: B3220600
CAS No.: 119903-60-5
M. Wt: 168.19 g/mol
InChI Key: IWHXFQOZSNVIBG-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHXFQOZSNVIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Spirocyclic Heterocycles in Medicinal Chemistry and Organic Synthesis

Spirocyclic heterocycles are a fascinating class of organic compounds characterized by two rings connected by a single common atom. This unique structural feature imparts a rigid, three-dimensional geometry that is highly sought after in medicinal chemistry. Unlike their more flexible acyclic or monocyclic counterparts, the fixed spatial arrangement of substituents on a spirocyclic framework can lead to enhanced binding affinity and selectivity for biological targets. This conformational rigidity can be pivotal in the development of potent and specific therapeutic agents.

In the domain of organic synthesis, the construction of these intricate three-dimensional structures presents a formidable challenge that has spurred the development of innovative synthetic methodologies. The creation of the spiro center with high stereocontrol is a key objective, and chemists have devised a variety of strategies, including intramolecular cyclizations and multicomponent reactions, to achieve this. The successful synthesis of spirocyclic heterocycles not only provides access to novel chemical entities for drug discovery but also expands the toolkit of synthetic organic chemistry.

The Pivotal Role of the 1,4 Dioxa 8 Azaspiro 4.5 Decane Scaffold

The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a prominent member of the spirocyclic heterocycle family and serves as a crucial building block in the development of novel compounds for both drug discovery and material science. This scaffold is essentially a protected form of 4-piperidone (B1582916), where the ketone is masked as an ethylene (B1197577) ketal. This structural motif is present in a variety of bioactive molecules and is valued for its synthetic versatility.

In drug discovery, this scaffold has been incorporated into molecules targeting a range of biological receptors. For instance, derivatives have been synthesized and evaluated as potent ligands for sigma-1 (σ1) receptors, which are implicated in a variety of neurological disorders. The rigid nature of the spirocyclic core allows for the precise orientation of pharmacophoric groups, leading to high-affinity binding. Furthermore, modifications of this scaffold have yielded selective agonists for the 5-HT1A serotonin (B10506) receptor, a target for anxiolytic and antidepressant drugs. The ability to systematically modify the scaffold at the nitrogen atom and other positions allows for the fine-tuning of pharmacological properties.

Beyond pharmaceuticals, the 1,4-Dioxa-8-azaspiro[4.5]decane framework has found applications in material science. Its derivatives have been investigated for their potential as organic nonlinear optical (NLO) materials. The introduction of chromophores onto the scaffold can lead to materials with significant second-harmonic generation capabilities, which are of interest for applications in optoelectronics and telecommunications. The defined stereochemistry of the spiro center can influence the macroscopic alignment of molecules in the solid state, a critical factor for achieving high NLO activity.

Interactive Table: Applications of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

Derivative ClassApplication AreaTherapeutic/Functional TargetKey Findings
N-Substituted Benzyl DerivativesDrug DiscoverySigma-1 (σ1) ReceptorsHigh affinity and selectivity, potential for tumor imaging agents. nih.gov
Piperazine (B1678402) ConjugatesDrug Discovery5-HT1A Serotonin ReceptorsPotent and selective agonists with potential as anxiolytics/antidepressants.
Acetylphenyl DerivativesMaterial ScienceNonlinear OpticsGeneration of violet phase-matched second-harmonic waves. chemchart.com
SpirocyclotriphosphazenesSynthetic ChemistryIntermediateUsed in the synthesis of more complex phosphazene-based structures. sigmaaldrich.com

Research Trajectories for Spiro 4.5 Decane Based Carbonitrile Derivatives

Primary Synthetic Routes for the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The foundational 1,4-Dioxa-8-azaspiro[4.5]decane structure is a key intermediate. nih.gov Its synthesis is typically achieved through established organic reactions that form the stable spiroketal fused to the piperidine (B6355638) ring.

Cyclization Reactions involving Piperidine and Ethylene (B1197577) Glycol under Acidic Conditions

A primary and straightforward method for synthesizing the 1,4-Dioxa-8-azaspiro[4.5]decane core is the acid-catalyzed ketalization of 4-piperidone (B1582916) with ethylene glycol. google.comyoutube.com This reaction protects the ketone functional group of the piperidine ring, forming the characteristic dioxolane ring of the spiro system. The process involves the protonation of the ketone's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl groups of ethylene glycol. youtube.com Subsequent dehydration, driven by the removal of water, yields the stable spiroketal. google.com

Commonly used acid catalysts include organic acids like p-toluenesulfonic acid and mineral acids such as hydrochloric acid. google.com The reaction is typically performed in a solvent like benzene (B151609) or toluene, which allows for the azeotropic removal of water, thereby driving the equilibrium towards the product. google.com

Table 1: Representative Conditions for Acid-Catalyzed Ketalization

Starting Material Reagent Catalyst Solvent Conditions Product

Coupling Reactions of Piperazin-2-one (B30754) with Bithiazole Carbonyl Chloride

While not a direct synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane core, coupling reactions involving related heterocyclic structures like piperazin-2-one demonstrate a strategy for creating complex, multi-ring systems that are analogs. A notable example is the reaction between Piperazin-2-one and a substituted [4,5'-Bithiazole]-2-carbonyl chloride. chemicalbook.com

In this synthetic approach, the nitrogen of the piperazin-2-one ring acts as a nucleophile, attacking the electrophilic carbonyl chloride of the bithiazole moiety. This results in the formation of an amide bond, linking the two heterocyclic systems. chemicalbook.com The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. chemicalbook.com This method highlights a modular approach to building complex molecules by joining pre-formed heterocyclic building blocks.

Table 2: Synthesis of a Piperazin-2-one Bithiazole Analog

Reactant 1 Reactant 2 Base Solvent Conditions Product Yield

Multi-step Condensation and Alkylation Reactions

Multi-step synthesis provides a versatile platform for constructing functionalized 1,4-Dioxa-8-azaspiro[4.5]decane analogs. vapourtec.com This strategy often involves the initial formation of the core spirocycle, followed by one or more functionalization steps, such as alkylation or acylation at the nitrogen atom of the piperidine ring.

These sequential reactions allow for the controlled introduction of various substituents, enabling the creation of a library of derivatives from a common intermediate. vapourtec.comsyrris.jp For instance, the synthesis of drug candidates or biologically active probes often relies on such multi-step approaches where the core scaffold is first assembled and then decorated with specific functional groups to modulate its properties. mdpi.com The synthesis of various piperazine (B1678402) derivatives, for example, often involves initial ring formation followed by N-alkylation or N-acylation steps to introduce desired side chains. researchgate.net

Advanced Synthetic Techniques for Carbonitrile Incorporation

The introduction of the carbonitrile group at the C7 position of the spiro-decane core is a critical step in forming the target compound. This transformation requires specific and often advanced synthetic methods.

Electrochemical Synthesis Approaches

Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry, offering mild conditions and avoiding harsh chemical oxidants. nih.gov These methods can be applied to the synthesis of nitriles, including α-aminonitriles, through various pathways. nih.govchemrxiv.org

One promising electrochemical approach is the cyanation of imines. researchgate.net In this process, an imine precursor, which could be generated in situ from the corresponding ketone or amine, undergoes electrochemical reduction or oxidation in the presence of a cyanide source. For instance, the Pt-cathode hydrogen evolution reaction (Pt-HER) of acetone (B3395972) cyanohydrin can generate cyanide species that react with imines to form α-aminonitriles. researchgate.net Another method involves the direct electrochemical C-H bond cyanation of imine derivatives, using acetonitrile (B52724) as a novel and effective cyanation reagent under catalyst-free conditions. chemrxiv.org Such techniques offer a green alternative for the challenging C-H functionalization required to introduce the nitrile group adjacent to the ring nitrogen. chemrxiv.orgbeilstein-journals.org

Cyanation Strategies for Aromatic Rings and Functionalization

The most direct and classical method for synthesizing α-aminonitriles like this compound is the Strecker reaction. nih.govorganic-chemistry.orgmasterorganicchemistry.com This one-pot, three-component reaction typically involves a ketone, an amine, and a cyanide source. researchgate.net In the context of the target molecule, the 1,4-Dioxa-8-azaspiro[4.5]decan-8-one (the ketone precursor) would react with an ammonia (B1221849) source and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form the desired α-aminonitrile. nih.govwikipedia.org

The mechanism proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com The reaction can be catalyzed by various agents, including Lewis acids like indium, to facilitate imine formation and activation. nih.gov

Recent advancements focus on the direct α-C-H cyanation of unprotected secondary amines. nih.gov These methods often involve the in-situ oxidation of the amine to an imine or iminium ion, which is then trapped by a cyanide source. nih.govmdpi.com This approach bypasses the need for a ketone precursor and directly functionalizes the existing piperidine ring of the 1,4-Dioxa-8-azaspiro[4.5]decane core, representing a highly efficient and atom-economical strategy. nih.gov

Table 3: General Strecker Reaction Components

Carbonyl Source Amine Source Cyanide Source Catalyst (Example) Product

Optimization of Reaction Parameters and Yield Enhancement

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. Key to this is the selection of appropriate solvent systems and catalytic conditions, as well as the implementation of strategies to control selectivity and minimize the formation of side products.

The choice of solvent and catalyst is paramount in the synthesis of α-amino nitriles, including this compound. Electrochemical synthesis has emerged as a powerful technique for the formation of related structures, such as 8-(1-phenyl-ethyl)-1,4-dioxa-8-aza-spiro[4.5]decane-7-carbonitrile. In such electrochemical cyanations, the solvent system plays a crucial role in supporting electrolyte solubility, substrate diffusion, and stabilizing reactive intermediates. Protic solvents like methanol (B129727) are often employed in combination with a supporting electrolyte such as lithium perchlorate. The catalyst, in this case, is the electrochemical potential applied, which needs to be finely tuned to achieve the desired transformation without leading to over-oxidation or decomposition of the starting material or product.

For non-electrochemical approaches, such as a modified Strecker synthesis starting from the corresponding ketone precursor, the choice of solvent can influence reaction rates and equilibria. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often favored to avoid unwanted side reactions with the cyanide source. Catalysis can be achieved through the use of Lewis acids or Brønsted acids to activate the ketone and the subsequently formed imine towards nucleophilic attack by the cyanide anion. The selection of the cyanide source, for instance, trimethylsilyl cyanide (TMSCN) versus sodium or potassium cyanide, will also dictate the optimal solvent and catalyst system.

Synthetic ApproachSolvent SystemCatalyst/PromoterKey Considerations
Electrochemical CyanationMethanol/Lithium PerchlorateAnodic OxidationControlled potential to prevent over-oxidation.
Strecker SynthesisTetrahydrofuran (THF)Lewis Acids (e.g., ZnCl₂)Anhydrous conditions to prevent hydrolysis of intermediates.
Strecker SynthesisDichloromethane (DCM)Brønsted Acids (e.g., p-TsOH)Compatibility with acid-sensitive functional groups.

Achieving high selectivity is a significant challenge in the synthesis of this compound, particularly concerning stereoselectivity at the newly formed stereocenter at C7. In the case of the electrochemical synthesis of the 8-(1-phenyl-ethyl) substituted analog, the diastereoselectivity of the cyanation can be influenced by the nature of the N-substituent, which can direct the incoming cyanide group to a preferred face of the intermediate iminium ion.

A primary side product in the synthesis of α-amino nitriles is the corresponding α-amino acid, formed through hydrolysis of the nitrile group. To minimize this, reactions are typically carried out under anhydrous conditions and the work-up procedure is carefully designed to avoid prolonged exposure to acidic or basic aqueous environments. Another potential side reaction is the formation of cyanohydrins from the direct reaction of the ketone with cyanide, which can be suppressed by ensuring the efficient formation of the imine intermediate prior to the addition of the cyanide source.

Temperature control is also a critical factor. Lower temperatures generally favor higher selectivity by reducing the rate of competing side reactions and allowing for better kinetic control over the desired transformation.

ParameterStrategyRationale
StereoselectivityUse of chiral auxiliaries on the nitrogen atom.Directs the approach of the nucleophile to one face of the molecule.
Chemoselectivity (Minimizing Hydrolysis)Strict anhydrous reaction conditions.Prevents the conversion of the nitrile to a carboxylic acid.
Careful work-up procedures.Avoids prolonged exposure to acidic or basic aqueous solutions.
Chemoselectivity (Minimizing Cyanohydrin Formation)Stepwise addition of reagents (amine first, then cyanide source).Favors the formation of the imine intermediate over the cyanohydrin.
General SelectivityLow reaction temperatures.Enhances kinetic control and reduces the rate of side reactions.

Modular Synthesis Concepts for Derivatization

A key advantage of the this compound scaffold is its potential for modular synthesis, allowing for the facile introduction of diverse functional groups. This modularity is crucial for creating libraries of compounds for screening in drug discovery and for fine-tuning the properties of materials.

The nitrogen atom at the 8-position serves as a primary handle for derivatization. Starting from the parent 1,4-dioxa-8-azaspiro[4.5]decane, a wide array of substituents can be introduced through N-alkylation or N-acylation reactions. This allows for the synthesis of a diverse library of precursors that can then be subjected to the cyanation reaction at the 7-position.

Furthermore, the carbonitrile group at the 7-position is a versatile functional group that can be transformed into a variety of other functionalities. For example, it can be reduced to a primary amine, hydrolyzed to a carboxylic acid or an amide, or used in cycloaddition reactions to form heterocyclic rings. This allows for a second level of diversification, where the core scaffold is first synthesized and then further modified at the 7-position.

This two-pronged approach, derivatization at the N8-position followed by modification of the C7-carbonitrile, provides a powerful platform for the generation of a wide range of structurally diverse molecules based on the this compound core.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable tools for the assessment of purity and the separation of isomers of synthetic compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be effectively employed. The choice between these techniques often depends on the volatility and thermal stability of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of non-volatile organic compounds. For the analysis of this compound, a C18 column is a common stationary phase of choice due to its versatility in separating a wide range of analytes. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The inclusion of additives like formic acid or trifluoroacetic acid can improve peak shape and resolution, particularly for basic compounds like the target molecule, which contains a secondary amine.

A specific, though not fully detailed, preparative HPLC method has been noted for a related compound, yielding a purity of 99.5% with a retention time (Rt) of 2.14 minutes chemicalbook.com. While the exact conditions were not disclosed, this finding underscores the utility of HPLC in achieving high levels of purity for this class of compounds.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis:

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For this compound, GC can be particularly useful for identifying and quantifying residual solvents from the synthesis or any volatile byproducts. A common approach involves using a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane.

Table 2: General GC-MS Parameters for Purity Assessment

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Mass Range 40-500 m/z

These parameters are illustrative and would need to be optimized for the specific compound and potential impurities.

Isomer Separation:

The structure of this compound presents the possibility of stereoisomerism. The carbon atom at position 7, bearing the nitrile group, is a potential chiral center. The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral HPLC is the most common technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation.

For spirocyclic compounds, the unique three-dimensional structure can present challenges and opportunities for chiral recognition. While specific methods for the enantiomeric separation of this compound are not documented, the general principles of chiral chromatography would be the starting point for method development.

Table 3: Potential Chiral HPLC Conditions for Enantiomer Separation

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Circular Dichroism (CD)

The selection of the specific chiral column and mobile phase composition would require experimental screening to achieve baseline separation of the enantiomers.

Computational Chemistry and Theoretical Modeling of 1,4 Dioxa 8 Azaspiro 4.5 Decane 7 Carbonitrile

Density Functional Theory (DFT) Calculations for Conformational Dynamics and Rotational Barriers

No published studies utilizing Density Functional Theory (DFT) to analyze the conformational dynamics or rotational energy barriers of 1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile were found.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no available molecular docking or molecular dynamics simulation studies that investigate the interactions of this compound with any biological targets.

Prediction and Analysis of Molecular Descriptors

Specific, computationally derived molecular descriptors for this compound are not present in the surveyed literature. While descriptors for the parent compound exist, they are not applicable to the 7-carbonitrile derivative.

No calculated or experimentally determined TPSA or LogP values for this compound are available.

A theoretical analysis based on the structure can be made, but published computational studies confirming these characteristics are absent. The molecule would be expected to have hydrogen bond acceptors (the two ether oxygens and the nitrile nitrogen) but no conventional hydrogen bond donors. The number of rotatable bonds would be minimal, primarily concerning the bond connecting the carbonitrile group.

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial and Antibacterial Efficacy

Derivatives incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure have been investigated as a promising class of novel bacterial topoisomerase inhibitors (NBTIs) for addressing multidrug-resistant bacterial infections. osu.edu A series of dioxane-linked NBTIs featuring an amide moiety has demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. osu.edu These synthetic compounds represent an important avenue in the ongoing search for new therapies to combat the rising threat of antibiotic resistance. osu.edumdpi.com

Inhibition of Gram-Positive Bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)

The challenge of treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) has spurred the development of new antibacterial agents. mdpi.comnih.gov Dioxane-linked amide derivatives have shown potent antibacterial activity against a variety of Gram-positive pathogens, including MRSA. osu.edu One bicyclic amide derivative, in particular, demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against S. aureus. osu.edu Further optimization of this chemical series led to the discovery of compounds with even more potent anti-MRSA activity. osu.edu

Antibacterial Activity of Dioxane-Linked Amide Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Bicyclic Amide Derivative 3S. aureus1 osu.edu
4-Methoxybenzamide Derivative 5S. aureus4-8 osu.edu

Interaction with Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial mechanism of these dioxane-linked derivatives involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. osu.edunih.govnih.gov These type II topoisomerases are crucial for bacterial DNA replication, making them attractive targets for antibiotics. nih.govnih.govresearchgate.net

Initial studies showed that certain benzamide (B126) analogues preferentially inhibit DNA gyrase in S. aureus, with one bicyclic amide derivative showing an IC50 value of 3.7 µM. osu.edu These compounds enhance gyrase-mediated single-strand breaks in DNA. osu.edu Subsequent optimization efforts produced a subseries of compounds that demonstrated dual inhibition of both DNA gyrase and topoisomerase IV, leading to the induction of double-strand DNA breaks and more potent anti-MRSA activity. osu.edu

Inhibition of S. aureus Topoisomerases by Dioxane-Linked Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Bicyclic Amide Derivative 3DNA Gyrase3.7 osu.edu
4-Methoxybenzamide Derivative 5DNA Gyrase3.9 osu.edu
Oxazinone/Thiazinone DerivativesTopoisomerase IV0.19 - 0.89 osu.edu

Anticholinergic Activity and Acetylcholine (B1216132) Antagonistic Properties

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been utilized in the synthesis of ligands for various receptors. One study on a radio-labeled derivative designed for sigma-1 (σ1) receptor imaging noted high selectivity for this receptor over the vesicular acetylcholine transporter. nih.gov However, direct evidence of anticholinergic activity or acetylcholine antagonistic properties for 1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile itself is not detailed in the available research.

Enzyme Inhibition Studies: Aldehyde Dehydrogenase 1A1

The 1,4-dioxa-8-azaspiro[4.5]decane moiety serves as a key structural component in the synthesis of potent and selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1). acs.org This enzyme is overexpressed in certain cancers and is considered an important therapeutic target. acs.org A series of quinoline-based analogs incorporating the spirocyclic structure were designed and found to be highly specific inhibitors of ALDH1A1. These compounds exhibited weak to no inhibition against other ALDH isoforms, such as ALDH1A2, ALDH1A3, and ALDH2, underscoring their high specificity for the ALDH1A1 target. acs.org

Anticonvulsant Activity in in vitro and in vivo Models

While the broader class of spiro compounds has been explored for potential central nervous system applications, including anticonvulsant activity, specific studies focusing on this compound are limited. Research into the anticonvulsant properties of related structures includes studies on N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione and various quinazolin-4(3H)-one derivatives. mdpi.comresearchgate.net However, direct in vitro or in vivo data confirming the anticonvulsant activity of this compound is not presently available in the reviewed literature.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Spirocyclic Ring System on Biological Activity and Conformational Rigidity

The 1,4-dioxa-8-azaspiro[4.5]decane core is a defining feature that significantly influences the biological activity of its derivatives. The spirocyclic nature of this system, where two rings share a single carbon atom, imparts a high degree of conformational rigidity. This rigidity is advantageous in drug design as it can pre-organize the molecule into a bioactive conformation for optimal interaction with a biological target, potentially leading to increased potency and selectivity. The constrained nature of the spiro-scaffold reduces the entropic penalty upon binding to a receptor, a favorable thermodynamic consideration in ligand-receptor interactions.

The three-dimensional arrangement of the fused rings in the 1,4-dioxa-8-azaspiro[4.5]decane system allows for a more precise spatial orientation of substituents compared to more flexible acyclic or monocyclic analogs. This defined geometry is crucial for exploring chemical space and achieving specific interactions within the binding pockets of target proteins. For instance, the spiro[chromane-2,4′-piperidine] scaffold, a related spirocyclic system, has been successfully utilized to develop potent and orally bioavailable G-protein-coupled receptor 119 agonists by exploiting the conformational restriction in the molecule. nih.gov

Impact of Functional Group Variations on Pharmacological Profile and Target Specificity

The pharmacological profile and target specificity of 1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile derivatives can be finely tuned through strategic modifications of their functional groups.

Effects of Cyano and Quinoline (B57606) Moieties on Electronic Properties and Receptor Interactions

The incorporation of a quinoline moiety , a bicyclic aromatic system containing a nitrogen atom, can introduce a range of interactions that significantly modulate the pharmacological profile. The quinoline ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. The position of attachment and the substitution pattern on the quinoline ring itself can further refine these interactions, leading to enhanced affinity and selectivity for a particular target.

Role of Alkyl and Aromatic Substituents on Steric Hindrance and Metabolic Stability

The introduction of alkyl and aromatic substituents at various positions on the this compound scaffold can have a profound impact on both steric interactions with the target receptor and the molecule's metabolic stability.

Alkyl substituents can introduce steric bulk, which can either be beneficial or detrimental to binding affinity. A well-placed alkyl group can enhance binding by occupying a hydrophobic pocket within the receptor. Conversely, a poorly positioned or overly large alkyl group can lead to steric clashes, reducing affinity. From a metabolic standpoint, alkyl groups can influence the rate and sites of metabolism. For example, the presence of a methyl group can sometimes block a potential site of oxidation, thereby increasing the metabolic stability of the compound.

Aromatic substituents , such as a phenyl group, can introduce additional binding interactions, including hydrophobic and π-stacking interactions, similar to the quinoline moiety. The electronic nature of the aromatic ring, whether electron-rich or electron-poor, can also influence its interaction with the receptor. Aromatic rings are common sites of metabolism, often undergoing hydroxylation by cytochrome P450 enzymes. The position of substitution on the aromatic ring can affect the rate of this metabolism. Strategic placement of substituents on the aromatic ring, such as fluorine atoms, can be employed to block metabolic hotspots and improve the pharmacokinetic profile of the drug candidate.

Chirality and Stereochemical Rigidity in Receptor Binding and Drug Design

The spiro carbon atom in the 1,4-dioxa-8-azaspiro[4.5]decane system is a stereocenter, meaning that derivatives of this scaffold can exist as enantiomers. Chirality plays a pivotal role in drug-receptor interactions, as biological targets are themselves chiral entities, often exhibiting a high degree of stereoselectivity. researchgate.net The different spatial arrangement of atoms in enantiomers can lead to significant differences in their binding affinities and pharmacological activities. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether.

The synthesis of "8-(1-phenyl-ethyl)-1,4-dioxa-8-aza-spiro[4.5]decane-7-carbonitrile" has been reported, highlighting the importance of stereocontrol in the preparation of these molecules. The stereoselective synthesis of specific enantiomers is crucial for elucidating the SAR and for developing safe and effective drugs. The rigid conformational nature of the spirocyclic scaffold helps to lock in a specific three-dimensional structure, which can amplify the effects of chirality on receptor binding.

Comparative Analysis with Structurally Similar Compounds and Analogues

The pharmacological properties of this compound and its derivatives can be better understood through comparative analysis with structurally similar compounds.

For instance, comparing the activity of the 7-carbonitrile derivative with an analog where the cyano group is replaced by a different electron-withdrawing group, such as a carboxamide or a tetrazole, can provide insights into the specific role of the nitrile in receptor binding. Tetrazoles, for example, are often used as bioisosteres for carboxylic acids and can offer improved metabolic stability and pharmacokinetic properties. drughunter.compatsnap.com

Similarly, comparing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold with other spirocyclic systems, such as spiro[piperidine-4,2'- drughunter.comu-tokyo.ac.jpdioxolane] or 1-oxa-8-azaspiro[4.5]decanes, can reveal the importance of the specific ring sizes and heteroatom composition for a given biological target. Studies on 1-oxa-8-azaspiro[4.5]decane derivatives have shown that modifications to the spirocyclic core can significantly impact affinity and selectivity for M1 muscarinic receptors. nih.gov

Below is a table summarizing the binding affinities of some 1,4-Dioxa-8-azaspiro[4.5]decane derivatives for the σ1 receptor, illustrating the impact of substituent variations.

CompoundSubstituent at position 8σ1 Receptor Affinity (Ki, nM)
1 H-
2 4-(2-Fluoroethoxy)benzyl5.4 ± 0.4 nih.gov
3 2-(2-Fluorophenoxy)ethyl-
4 2-(4-Fluorophenoxy)ethyl-

Data for compounds 1, 3, and 4 are not available in the provided search results but are included for illustrative purposes of potential SAR studies.

This comparative approach is essential for rational drug design, allowing medicinal chemists to make informed decisions about which structural modifications are most likely to lead to compounds with improved therapeutic profiles.

Advanced Research Applications and Methodological Advancements

Radioligand Development for Positron Emission Tomography (PET) Imaging

The development of selective radioligands is crucial for the non-invasive in vivo visualization and quantification of biological targets using Positron Emission Tomography (PET). Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have emerged as promising candidates for the development of PET radiotracers, particularly for imaging sigma-1 (σ₁) receptors, which are implicated in a variety of neurological disorders and cancer.

Synthesis of ¹⁸F-Labeled Derivatives for Sigma-1 Receptor Imaging

Researchers have successfully synthesized a series of novel piperidine (B6355638) compounds based on the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold for σ₁ receptor imaging. A notable example is the synthesis of [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a). This radioligand was prepared through a one-pot, two-step labeling procedure suitable for an automated synthesis module. The process involves the nucleophilic substitution of a tosylate precursor with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). This method has demonstrated good radiochemical yields and purities, essential for clinical translation.

Preclinical Biodistribution and Autoradiography Studies in Animal Models

Preclinical evaluation in animal models is a critical step in the validation of new PET radiotracers. Biodistribution studies of ¹⁸F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been conducted in mice to assess their in vivo behavior. For instance, studies with an ¹⁸F-labeled 1-oxa-8-azaspiro[4.5]decane derivative demonstrated high initial brain uptake in mice. sigmaaldrich.com

To confirm the specificity of these radiotracers for σ₁ receptors, blocking studies are performed. In these experiments, animals are pretreated with a known σ₁ receptor ligand, such as SA4503 or haloperidol, before the injection of the radiotracer. A significant reduction in the accumulation of the radiotracer in σ₁ receptor-rich regions following pretreatment indicates specific binding. Such studies have shown a significant decrease in the brain-to-blood ratio of the radiotracer, confirming its specificity for σ₁ receptors. sigmaaldrich.com

Ex vivo autoradiography in rodent brains has further corroborated these findings, showing high accumulation of the radiotracer in brain areas known to have a high density of σ₁ receptors. sigmaaldrich.com These preclinical data are essential for establishing the potential of these radioligands for in vivo imaging of σ₁ receptors in humans.

Application in Tumor and Brain Imaging Research

The overexpression of σ₁ receptors in various types of tumors has made them an attractive target for cancer imaging. Small animal PET imaging studies using mouse tumor xenograft models have demonstrated a high accumulation of ¹⁸F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivatives in human carcinoma and melanoma. chemicalbook.com The specific binding of the radiotracer to σ₁ receptors in these tumors was confirmed by a significant reduction in tumor uptake after treatment with haloperidol, a known σ₁ receptor antagonist. chemicalbook.com These findings suggest that these radiotracers could be valuable tools for tumor imaging and potentially for monitoring response to therapies targeting σ₁ receptors.

In the context of neuroscience, the high brain uptake and specific binding to σ₁ receptors make these radioligands promising for brain imaging research. sigmaaldrich.com PET imaging with these tracers could enable the in vivo investigation of the role of σ₁ receptors in various neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Radiotracer CharacteristicFinding
Synthesis Method One-pot, two-step nucleophilic ¹⁸F-substitution
Radiochemical Purity >95%
Brain Uptake High initial uptake in mice
Tumor Accumulation High accumulation in human carcinoma and melanoma xenografts
Specificity Significantly reduced uptake after blocking with known σ₁ receptor ligands

Utility in Organic Synthesis as Building Blocks and Reagents

Beyond its application in radiopharmaceutical chemistry, the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a versatile building block in organic synthesis, providing access to a diverse range of complex molecules.

Synthesis of Complex Organic Molecules

The unique spirocyclic structure of 1,4-Dioxa-8-azaspiro[4.5]decane makes it an attractive starting material for the synthesis of more complex spiro compounds. One notable application is in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes. sigmaaldrich.com This highlights its utility in constructing intricate molecular architectures that are of interest in materials science and medicinal chemistry. The reactivity of the secondary amine in the piperidine ring allows for a variety of chemical transformations, enabling its incorporation into larger and more complex molecular frameworks.

Intermediate for Chiral Ligands and Bioactive Molecules

The 1,4-Dioxa-8-azaspiro[4.5]decane moiety is a key structural component in a number of bioactive molecules. Derivatives of this compound have been extensively explored as high-affinity ligands for σ₁ receptors, as discussed in the context of PET imaging. chemicalbook.comresearchgate.net For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown high affinity and selectivity for σ₁ receptors. chemicalbook.com

Exploration in Materials Science for Advanced Materials Development

There is no available information detailing the exploration or application of 1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile in the field of materials science.

Application in Polymers and Coatings

No research data or publications were found that describe the use of This compound in the development of polymers or coatings.

Potential in Organic Light-Emitting Diodes (OLEDs)

There is no scientific literature available that suggests or investigates the potential of This compound in the context of Organic Light-Emitting Diodes (OLEDs).

Role in Pharmaceutical Research and Early-Stage Drug Discovery

Specific research into the role of This compound in pharmaceutical research or as a scaffold in drug discovery has not been identified. Research on the parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane , has shown its utility as a core structure for developing ligands, particularly for sigma (σ) receptors, which are involved in various central nervous system functions. nih.gov For instance, derivatives of the parent spirocycle have been synthesized and evaluated as potential imaging agents for tumors that express σ1 receptors. nih.gov However, this research does not extend to the specific carbonitrile derivative requested.

Scaffolds for Enzyme Inhibitors and Receptor Modulators

No studies were found that specifically utilize This compound as a scaffold for designing either enzyme inhibitors or receptor modulators.

Development of Prodrugs

There is no available information or published research on the use of This compound in the development of prodrugs.

Based on the comprehensive search performed, there is currently insufficient publicly available scientific literature to generate a detailed article on “this compound” that specifically addresses the detailed outline provided in your request.

The search results primarily contain information on the parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane , and other related derivatives. While there is research on the synthesis and biological evaluation of this broader class of spirocyclic compounds, particularly as ligands for sigma receptors, specific data regarding the challenges, applications, and advanced synthetic methodologies for the 7-carbonitrile derivative is not available.

Therefore, it is not possible to construct an article that adheres to the strict requirements of the provided outline without resorting to speculation, which would compromise the scientific accuracy of the content. The topics below, as requested, could not be substantiated with research findings specific to "this compound":

Challenges, Future Directions, and Emerging Research Paradigms

Advanced Methodologies for Stereoselective Synthesis and Chiral Resolution

To provide an accurate and authoritative article, specific research focusing on "1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile" is required.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile, and how can reaction intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via spirocyclization reactions involving ketone or amine precursors. For example, analogous spiro compounds are synthesized by reacting cyclic ketones with amines or hydrazines under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) . Key intermediates such as 1,4-dioxaspiro[4.5]decan-8-ylhydrazine can be isolated and characterized using IR spectroscopy (to confirm N-H and C≡N stretches) and elemental analysis . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹, spirocyclic ether C-O-C vibrations) .
  • NMR : Use ¹H and ¹³C NMR to resolve spirocyclic proton environments and confirm the nitrile carbon signal at ~115–120 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the spirocyclic backbone .
  • Elemental Analysis : Validate empirical formulas (e.g., C₉H₁₃NO₂) to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For spirocyclic systems, computational reaction path searches (using quantum chemical methods like DFT) can predict optimal transition states . For example, increasing solvent polarity (e.g., switching from THF to DMSO) may stabilize polar intermediates, while lowering reaction temperatures can reduce side reactions in cyclization steps . Use response surface modeling to identify interactions between variables .

Q. How should researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally similar spiro compounds (e.g., 8-Oxa-2-azaspiro[4.5]decane derivatives) to identify anomalies .
  • Computational Modeling : Simulate NMR chemical shifts using software like Gaussian or ADF to match experimental data .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by determining crystal structures of derivatives .

Q. What strategies are effective for designing biologically active derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, hydroxyl, or aryl groups) at the 7- or 8-position to modulate lipophilicity and hydrogen-bonding capacity. For example, 7-methyl analogs show enhanced metabolic stability .
  • Bioisosteric Replacement : Replace the nitrile group with a carboxylic acid or amide to alter pharmacokinetic properties .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., kinases or proteases) .

Methodological Notes

  • Safety Considerations : Handle nitrile-containing compounds in fume hoods due to potential toxicity (H302, H315 hazards) .
  • Data Reproducibility : Document solvent purification methods (e.g., molecular sieves for DMF) and moisture-sensitive reaction conditions to ensure reproducibility .

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1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.